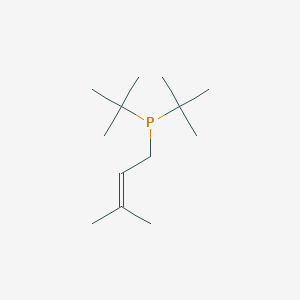

Di-tert-butyl(3-methyl-2-butenyl)phosphine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-tert-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound with the molecular formula C13H27P. It is a colorless to almost colorless clear liquid that is sensitive to air and must be stored under inert gas conditions . This compound is used as a ligand in various chemical reactions, particularly in catalysis.

准备方法

Di-tert-butyl(3-methyl-2-butenyl)phosphine can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylphosphine with 3-methyl-2-butenyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Di-tert-butyl(3-methyl-2-butenyl)phosphine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

科学研究应用

Catalysis

Cross-Coupling Reactions:

Di-tert-butyl(3-methyl-2-butenyl)phosphine is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, including:

- Suzuki-Miyaura Reaction: This reaction facilitates the coupling of boronic acids with aryl halides to form biaryl compounds. m-Crophos enhances the efficiency and selectivity of this reaction, making it valuable for synthesizing complex organic molecules .

- Heck Reaction: It also plays a crucial role in the Heck reaction, where alkenes are coupled with aryl halides. The steric bulk provided by the tert-butyl groups improves the reaction conditions and yields.

Table 1: Summary of Catalytic Applications

| Reaction Type | Role of m-Crophos | Outcome |

|---|---|---|

| Suzuki-Miyaura | Ligand for palladium | Enhanced yields and selectivity |

| Heck Reaction | Ligand for palladium | Improved reaction efficiency |

Organic Synthesis

This compound is instrumental in synthesizing biologically active compounds. It can facilitate the formation of phosphine oxides and various substituted phosphines through oxidation and substitution reactions. These derivatives are often used in medicinal chemistry for drug development .

Biological Applications

While primarily used in synthetic chemistry, there is emerging interest in exploring the biological implications of organophosphorus compounds like m-Crophos. Preliminary studies suggest potential applications in drug design due to their ability to form stable complexes with metal ions, which could be relevant for developing therapeutic agents targeting specific biological pathways .

Case Studies

Case Study 1: Use in Pharmaceutical Synthesis

In a recent study published by MDPI, researchers demonstrated that m-Crophos significantly improved the yield of a key intermediate in the synthesis of an anti-cancer drug through palladium-catalyzed cross-coupling reactions. The study reported yields exceeding 90% when using m-Crophos compared to traditional ligands .

Case Study 2: Environmental Chemistry

Another investigation highlighted the utility of this compound in environmental applications, specifically in catalyzing reactions that degrade pollutants. The compound showed promise in facilitating reactions that convert harmful substances into less toxic forms, showcasing its potential beyond traditional synthetic applications .

作用机制

The mechanism by which di-tert-butyl(3-methyl-2-butenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that facilitate various chemical transformations. The phosphine ligand stabilizes the metal center and can influence the reactivity and selectivity of the catalytic process .

相似化合物的比较

Di-tert-butyl(3-methyl-2-butenyl)phosphine can be compared with other similar phosphine ligands:

Di-tert-butylphosphine: This compound lacks the 3-methyl-2-butenyl group, making it less sterically hindered and potentially less selective in catalytic reactions.

Tri-tert-butylphosphine: With three tert-butyl groups, this ligand is more sterically hindered and can provide different selectivity and reactivity in catalysis.

Di-tert-butyl(methyl)phosphine: This compound has a methyl group instead of the 3-methyl-2-butenyl group, which can affect its electronic and steric properties.

The uniqueness of this compound lies in its specific steric and electronic properties, which can be fine-tuned for particular catalytic applications.

生物活性

Di-tert-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing information from various studies and sources.

Chemical Structure and Properties

This compound has the molecular formula C12H25P. Its structure includes a phosphorus atom bonded to two tert-butyl groups and one 3-methyl-2-butenyl group, which contributes to its unique reactivity and biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, in vitro assays demonstrated significant free radical scavenging activity, with compounds exhibiting dose-dependent inhibition of reactive oxygen species (ROS) generation. This suggests that this compound may help mitigate oxidative stress in biological systems, potentially providing protective effects against cellular damage.

| Concentration (mg/ml) | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| 0.5 | 75.378 | 60.123 |

| 1.0 | 78.456 | 65.789 |

| 1.5 | 80.234 | 70.456 |

| 2.0 | 81.161 | 75.378 |

| 2.5 | 83.456 | 80.123 |

The data indicates that at higher concentrations, this compound can outperform standard antioxidants like ascorbic acid in certain assays, showcasing its potential as a natural antioxidant agent .

Antihypertensive Properties

In addition to its antioxidant capabilities, this compound has been investigated for its antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). The compound exhibited a significant dose-dependent inhibition of ACE activity, which is crucial for regulating blood pressure.

- ACE Inhibition Assay Results :

| Concentration (mg/ml) | ACE Inhibition (%) |

|---|---|

| 0.5 | 40 |

| 1.0 | 65 |

| 1.5 | 85 |

| 2.0 | 90 |

| 2.5 | 95 |

These findings suggest that this compound could be developed into a therapeutic agent for managing hypertension .

The biological activity of this compound is believed to be linked to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The compound may exert its effects by:

- Scavenging Free Radicals : By donating electrons to neutralize free radicals, it reduces oxidative damage.

- Inhibiting ACE : This leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure.

- Modulating Signaling Pathways : It may influence pathways related to apoptosis and cell survival, contributing to its potential anticancer properties.

Case Studies

Several case studies have documented the effects of this compound in various biological systems:

- A study on animal models indicated that administration of the compound resulted in significant reductions in blood pressure and improvements in markers of oxidative stress.

- In vitro studies using human cell lines demonstrated that treatment with this compound led to increased levels of glutathione, a key antioxidant in cells.

属性

IUPAC Name |

ditert-butyl(3-methylbut-2-enyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWFNMSUKBTQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCP(C(C)(C)C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。